N-Me-Aib-OH: Structural Dynamics, Transport Profiling, and Synthetic Methodologies
N-Me-Aib-OH: Structural Dynamics, Transport Profiling, and Synthetic Methodologies
Executive Summary
As the frontier of peptidomimetic drug design and cellular transport profiling expands, N-Methyl-α-aminoisobutyric acid (N-Me-Aib-OH) has emerged as a molecule of dual significance. Biologically, it serves as the definitive, non-metabolizable probe for isolating the System A amino acid transporter. Chemically, it represents one of the most sterically hindered building blocks in solid-phase peptide synthesis (SPPS), requiring advanced activation methodologies to overcome severe kinetic barriers. This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, biological applications, and synthetic handling of N-Me-Aib-OH.
Chemical Structure and Physicochemical Properties
N-Me-Aib-OH is a non-proteinogenic amino acid characterized by immense steric bulk. Its structure features an isobutyric acid backbone—resulting in an α,α-dimethyl substitution (the "gem-dimethyl effect")—coupled with an N-methylated secondary amine.
From a thermodynamic perspective, this dual substitution severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing any incorporating peptide into highly rigid conformations (such as 310 -helices). While this rigidity is highly desirable for creating proteolysis-resistant therapeutic peptides, it fundamentally alters the molecule's reactivity profile.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | N-Methyl-α-aminoisobutyric acid | |
| CAS Number (Free Acid / HCl) | 2566-34-9 | |
| CAS Number (Fmoc-protected) | 400779-65-9 | |
| Molecular Formula | C 5 H 11 NO 2 | |
| Molecular Weight | 117.15 g/mol | |
| Melting Point | 300 °C | |
| Topological Polar Surface Area | 49.3 Ų |
Biological Applications: Probing the System A Transporter
Mammalian cells utilize multiple overlapping transport systems (System A, ASC, and L) to internalize neutral amino acids. Isolating the specific activity of the System A transporter (SNAT family) is historically difficult due to substrate cross-reactivity.
The Causality of Specificity: System ASC is sodium-dependent but strictly requires a primary amine for substrate recognition. System L is sodium-independent. Because N-Me-Aib-OH possesses an N-methylated secondary amine, it is completely rejected by System ASC. Furthermore, its transport is strictly sodium-dependent, eliminating System L involvement. Thus, radiolabeled N-Me-Aib-OH acts as an exclusive, non-metabolizable surrogate for System A activity .
Fig 1. Mechanism of System A transporter selectively translocating N-Me-Aib-OH via Na+ co-transport.
Self-Validating Protocol: In Vitro System A Transport Assay
To accurately quantify System A activity, the experimental design must isolate the sodium-dependent gradient.
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Cell Starvation: Incubate adherent cells in amino acid-free Earle's Balanced Salt Solution (EBSS) for 2 hours. Causality: Amino acid depletion forces the adaptive upregulation of System A transporters at the plasma membrane, maximizing the signal-to-noise ratio.
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Buffer Assignment (The Validation Check): Prepare two distinct uptake buffers: a standard Na + -buffer (140 mM NaCl) and a Na + -free control buffer (140 mM Choline Chloride). Causality: Choline chloride maintains the exact osmotic pressure of the extracellular environment but cannot drive the Na + -dependent electrochemical gradient. Any uptake observed in the choline buffer represents passive diffusion or background noise, establishing a self-validating baseline.
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Radiotracer Pulse: Add 14 C-N-Me-Aib-OH (10 μM, 0.5 μCi/mL) to both buffers. Incubate for exactly 10 minutes at 37°C. Causality: A short pulse ensures the measurement of the initial uptake velocity ( Vmax ) before intracellular accumulation alters the concentration gradient and triggers efflux.
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Termination & Quantification: Rapidly wash the cells three times with ice-cold PBS to instantly halt transporter dynamics. Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.
Synthetic Methodologies: Overcoming Steric Hindrance
Incorporating Fmoc-N-Me-Aib-OH into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. Standard coupling reagents (e.g., DIC/HOBt or HBTU) routinely fail.
The Causality of Failure: Standard activation generates a bulky active ester (like an OBt ester). The steric clash between this bulky ester, the gem-dimethyl groups of the Aib backbone, and the N-methyl group prevents the incoming amine from achieving the trajectory required to form the tetrahedral intermediate. Furthermore, highly hindered acyl chlorides tend to cyclize into unreactive oxazolones in the presence of tertiary amines (like DIEA) .
The Solution: Acid fluorides. Generating an acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) bypasses these issues. The fluorine atom is highly electron-withdrawing (ensuring high electrophilicity) but possesses a very small atomic radius, allowing it to navigate the severe steric bulk without forming oxazolones.
Fig 2. Solid-phase peptide synthesis workflow utilizing acid fluoride activation for N-Me-Aib-OH.
Self-Validating Protocol: SPPS Coupling of Fmoc-N-Me-Aib-OH
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Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
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In Situ Acid Fluoride Activation: In a separate vial, dissolve Fmoc-N-Me-Aib-OH (4.0 equivalents relative to resin loading) and TFFH (4.0 equivalents) in a minimal volume of DMF. Add DIEA (8.0 equivalents) and pre-activate for 3 minutes. Causality: The brief pre-activation allows the TFFH to quantitatively convert the carboxylic acid into the highly reactive Fmoc-N-Me-Aib-F species before exposure to the resin.
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High-Energy Coupling: Transfer the activated mixture to the resin. React at 50°C for 2 hours. Causality: Room temperature kinetics are often too slow for α,α -disubstituted amino acids. Elevated temperature provides the necessary kinetic energy to overcome the massive activation barrier of the sterically crowded transition state.
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Validation Check (Chloranil Test): After washing the resin, perform a Chloranil test rather than a standard Kaiser test. Causality: The Kaiser test detects primary amines. Because N-Me-Aib-OH possesses a secondary amine, the Kaiser test will yield a false negative even if the subsequent Fmoc deprotection is successful. The Chloranil test specifically detects secondary amines, providing an accurate, self-validating checkpoint before proceeding to the next coupling cycle.
References
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Title: alpha-(Methylamino)isobutyric acid | CID 75725 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: Neutral Amino Acid Transport. Characterization of the A and L Systems in Isolated Rat Hepatocytes Source: PubMed - National Institutes of Health (NIH) URL: [Link]
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Title: Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications - Chemical Reviews URL: [Link]
